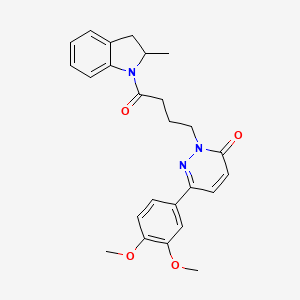

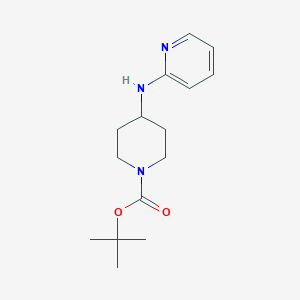

![molecular formula C15H8Cl2F3NO2 B2915459 4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 246022-39-9](/img/structure/B2915459.png)

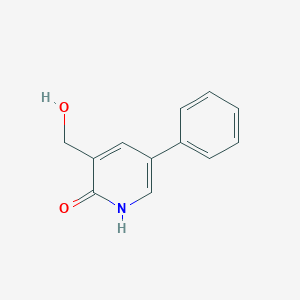

4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . The compound’s chemical formula is C16H8Cl2F3N2O2.

Scientific Research Applications

Corrosion Inhibition

4-Chlorophenyl acrylate derivatives have been investigated for their corrosion inhibition properties. One study explored the use of photo-cross-linkable polymers, including those derived from 4-chlorophenyl acrylate, as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers showed significant efficiency in preventing corrosion, acting as mixed-type inhibitors and adhering to the steel surface through a spontaneous physicochemical adsorption process (Baskar et al., 2014).

Polymer Synthesis and Application in the Leather Industry

Another study focused on the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate to synthesize polymers with applications in the leather industry. These polymers demonstrated increased thermal stability with higher concentrations of 4-Chlorophenyl acrylate, showing potential as binders in leather coatings (Thamizharasi et al., 1999).

Catalytic Activity for Oxidative Degradation

Acrylic polymers containing 4-Chlorophenyl acrylate units have been developed to mimic the catalytic activity of chloroperoxidase for the oxidative degradation of pollutants such as 2,4,6-trichlorophenol. This approach aims to create synthetic enzymes with potential for analytical and bioremediation applications, highlighting the versatility of 4-Chlorophenyl acrylate derivatives in environmental chemistry (Díaz-Díaz et al., 2012).

Electrochemical Applications and Material Science

4-Chlorophenyl acrylate derivatives have also been utilized in the synthesis of electroactive materials. For instance, polymers and copolymers derived from these compounds have been explored for their electrochemical properties, potentially offering new avenues for the development of electronic devices, sensors, and other technologies requiring materials with specific electrical characteristics (Pointillart et al., 2009).

Properties

IUPAC Name |

(4-chlorophenyl) (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NO2/c16-10-1-3-11(4-2-10)23-14(22)6-5-13-12(17)7-9(8-21-13)15(18,19)20/h1-8H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJZTMNEIIKUDB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

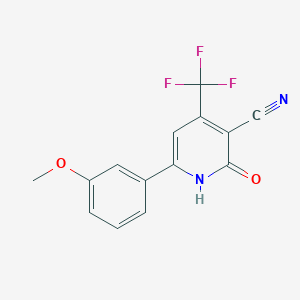

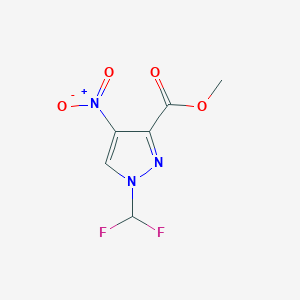

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

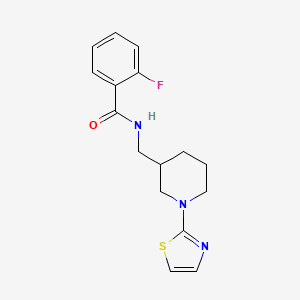

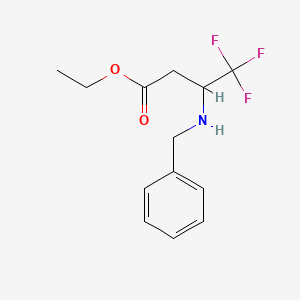

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)

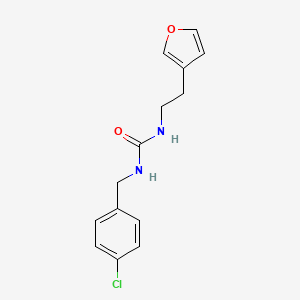

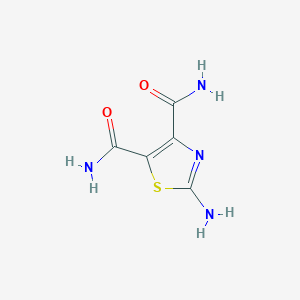

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)